1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 257.35 g/mol. This compound features a pyridine ring substituted at specific positions with a methyl group, a phenylthio group, and a propanone group. It is classified as a ketone due to the presence of the carbonyl functional group in the propanone moiety. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions:
The molecular structure of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be represented in various formats:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 257.35 g/mol |
IUPAC Name | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one |
InChI Key | Not available |
Canonical SMILES | CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)O |
The compound's structure features a pyridine ring that is crucial for its chemical reactivity and biological activity. The presence of the phenylthio group enhances its lipophilicity, which may influence its interaction with biological targets.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can participate in several chemical reactions:
The mechanism of action for 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific biological targets. It may act by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that compounds with similar structures may inhibit certain enzymes involved in cell proliferation, suggesting potential antiproliferative effects. Further research is needed to elucidate its exact molecular targets and pathways .
The physical and chemical properties of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Molecular Weight | 257.35 g/mol |
Density | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
These properties indicate that while specific data on boiling point and density are not readily available, the compound's solubility in organic solvents suggests potential utility in organic synthesis and medicinal chemistry applications.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2